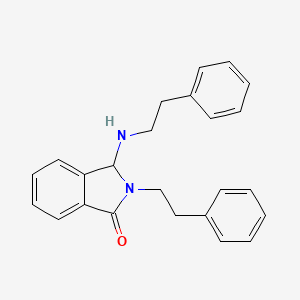
2,3-Dihydroisoindol-1-one, 2-phenethyl-3-phenethylamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-PHENETHYL-3-(PHENETHYLAMINO)-1-ISOINDOLINONE is a complex organic compound with a unique structure that includes aromatic rings and amine groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENETHYL-3-(PHENETHYLAMINO)-1-ISOINDOLINONE typically involves multi-step organic reactions. One common method includes the reaction of phenethylamine with an appropriate isoindolinone precursor under controlled conditions. The reaction may involve the use of solvents like ethanol or dioxane and may require refluxing to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-PHENETHYL-3-(PHENETHYLAMINO)-1-ISOINDOLINONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce various functional groups, leading to a wide range of potential products .
Scientific Research Applications
2-PHENETHYL-3-(PHENETHYLAMINO)-1-ISOINDOLINONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-PHENETHYL-3-(PHENETHYLAMINO)-1-ISOINDOLINONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylethyl 3-methylbutanoate
- (3R)-2-phenethyl-3-(phenethylamino)-3H-isoindol-1-one
Uniqueness
2-PHENETHYL-3-(PHENETHYLAMINO)-1-ISOINDOLINONE is unique due to its specific structural features, such as the combination of phenethyl and isoindolinone moieties. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
Molecular Formula |
C24H24N2O |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-(2-phenylethyl)-3-(2-phenylethylamino)-3H-isoindol-1-one |
InChI |
InChI=1S/C24H24N2O/c27-24-22-14-8-7-13-21(22)23(25-17-15-19-9-3-1-4-10-19)26(24)18-16-20-11-5-2-6-12-20/h1-14,23,25H,15-18H2 |
InChI Key |
RHZZAKVHTZHLJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2C3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















